5Z-7-Oxozeaenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

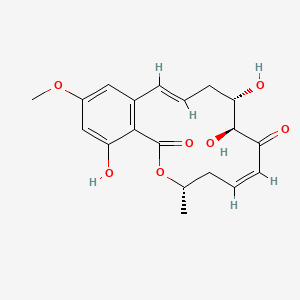

5E-7-oxozeaenol is a macrolide that is the 7-oxo derivative of zeaenol (the 5E stereoisomer). Isolated from Fungi, it exhibits cytotoxic, antibacterial and inhibitory activity against NF-kappaB. It has a role as a metabolite, an antibacterial agent, a NF-kappaB inhibitor and an antineoplastic agent. It is an aromatic ether, a macrolide, a member of phenols, a secondary alcohol and a secondary alpha-hydroxy ketone.

5E-7-oxozeaenol is a natural product found in Curvularia portulacae and Curvularia lunata with data available.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

5Z-7-Oxozeaenol: wurde als Transforming Growth Factor β-aktivierter Kinase 1 (TAK1) Inhibitor zur Behandlung von menschlichen Dickdarmkrebszellen eingesetzt. Es hat sich gezeigt, dass es das Potenzial hat, die Wirkung von Chemotherapeutika wie Doxorubicin und Etoposid in Neuroblastom-Zelllinien zu verstärken, was auf seine Rolle in der Krebstherapie hindeutet .

Modulation der Neuroinflammation

Die zentrale Verabreichung von This compound soll die Symptome der experimentellen Autoimmunenzephalomyelitis (EAE) lindern, indem proinflammatorische Zytokine reduziert und bestimmte Signalwege gehemmt werden, was auf seine Anwendung bei neuroinflammatorischen Erkrankungen hindeutet .

Hyperthermie-induzierte Apoptose

Studien haben gezeigt, dass This compound die Hyperthermie-induzierte Apoptose in nicht-kleinzelligen Lungenkarzinomzellen (NSCLC) A549 verstärken kann. Dies deutet auf seine Verwendung in Hyperthermie-Behandlungsschemata hin, um potenziell die Ergebnisse für Patienten mit NSCLC zu verbessern .

Wirkmechanismus

Target of Action

5Z-7-Oxozeaenol, a cell-permeable fungal resorcylic lactone, acts as a selective and potent inhibitor of mitogen-activated protein kinase kinase kinase 7 (TAK1) . TAK1 is a key regulator of signal cascades of TNF-α receptor and TLR4, and can induce NF-κB activation for preventing cell apoptosis and eliciting inflammation response .

Mode of Action

This compound binds covalently and irreversibly to TAK1, inhibiting both the ATPase and kinase activity of TAK1 . This compound inhibits the catalytic activities of the MEKK1 or ASK1 MAP-KKKs . It blocks interleukin-1-induced activation of TAK1, JNK/p38 MAPK, IκB kinases, and NF-κB .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the NF-κB pathway and potentiates the production of reactive oxygen species (ROS), as well as induces caspase-3 and -7 in HeLa and HT-29 cancer cells . It also inhibits the p38MAPK, JNK, and ERK signaling pathways .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular level. It can effectively alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE) by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia . In cancer cells, it results in G1-phase arrest and inhibition of cell proliferation. It also significantly enhances apoptosis of treated cells, through the activation of caspase-7 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in murine macrophages, apoptosis observed is dependent on the constitutive autocrine action of TNF-α for RIP1 activation and ROS production . Furthermore, administration during the symptomatic time window is required for this compound efficacy . .

Biochemische Analyse

Biochemical Properties

5Z-7-Oxozeaenol is a highly potent, selective, irreversible, and ATP-competitive inhibitor of MAPKKK TAK1 activity . It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress . By inhibiting TAK1, this compound disrupts the NF-κB pathway, which is crucial for the transcription of genes involved in inflammation and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) on neuroblastoma cell lines . In addition, it has been found to inhibit the activation of microglia in the central nervous system, thereby alleviating the symptoms of experimental autoimmune encephalomyelitis (EAE) in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the kinase activity of TAK1, a key enzyme in the signaling pathways that mediate inflammatory responses . This inhibition disrupts the NF-κB pathway, leading to a decrease in the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to efficiently alleviate the symptoms of EAE by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia, and inhibiting the p38MAPK, JNK, and ERK signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in an orthotopic neuroblastoma mouse model, this compound significantly enhanced chemotherapeutic efficacy . In another study, it was found to efficiently alleviate the symptoms of EAE in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress .

Eigenschaften

CAS-Nummer |

253863-19-3 |

|---|---|

Molekularformel |

C19H22O7 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

InChI |

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |

InChI-Schlüssel |

NEQZWEXWOFPKOT-ULSULSEOSA-N |

SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

Isomerische SMILES |

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

Kanonische SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.